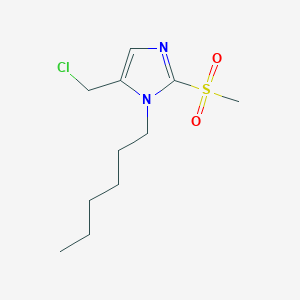
5'-Bromo-2'-(2-hydroxyethoxy)acetophenone
Vue d'ensemble
Description
5-Bromo-2'-(2-hydroxyethoxy)acetophenone (5-B2-HEA) is a chemical compound with a wide range of applications in the scientific research field. It is a brominated phenol derivative that has been used in the synthesis of various compounds, such as drugs, dyes, and other organic compounds. 5-B2-HEA has also been shown to have potential applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone is not fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds. In particular, 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone is thought to catalyze the formation of carbon-carbon bonds between two molecules. It is believed that this catalytic action is due to the presence of the bromine atom in the compound, which is thought to activate the molecules and facilitate the formation of the desired bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone are not well understood. However, it is believed to have potential applications in the field of biochemistry and physiology. For example, 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone has been shown to have potential applications in the treatment of certain diseases, such as diabetes and cancer. Additionally, it has been shown to have potential applications in the field of gene therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone in lab experiments is its ability to catalyze the formation of carbon-carbon bonds between two molecules. This makes it a useful reagent for the synthesis of various compounds. Additionally, 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone is relatively stable and does not react with other compounds, making it an ideal reagent for use in lab experiments.
However, there are some limitations to using 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone in lab experiments. For example, the compound is not very soluble in water, which can limit its use in certain experiments. Additionally, the compound is not very stable in the presence of light, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone are numerous. For example, the compound could be used in the synthesis of new drugs and other organic compounds. Additionally, the compound could be used in the synthesis of new polymers. Furthermore, the compound could be used in the synthesis of new peptides, nucleotides, and carbohydrates. Additionally, the compound could be used in the development of new gene therapies. Finally, the compound could be used in the development of new treatments for diseases, such as diabetes and cancer.
Applications De Recherche Scientifique
5'-Bromo-2'-(2-hydroxyethoxy)acetophenone has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as drugs, dyes, and other organic compounds. It has also been used as a reagent in the synthesis of a variety of other organic compounds, such as peptides, nucleotides, and carbohydrates. Additionally, 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone has been used in the synthesis of a variety of polymers, such as polyurethanes and polyesters.
Propriétés
IUPAC Name |
1-[5-bromo-2-(2-hydroxyethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-7(13)9-6-8(11)2-3-10(9)14-5-4-12/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWRYDWJIOQBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromo-2'-(2-hydroxyethoxy)acetophenone | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



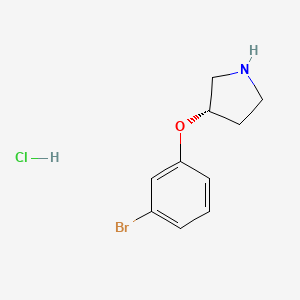
![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)
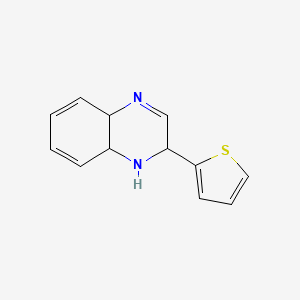
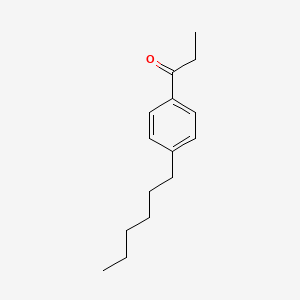
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
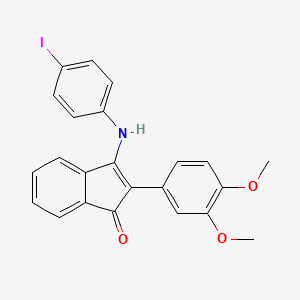

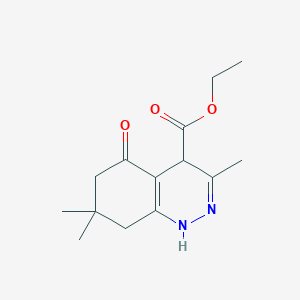

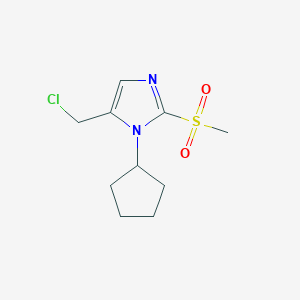
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)
